

# Comparative Crystallographic Analysis of 2-Bromo-4-(N-morpholino)-benzaldehyde Derivatives

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## Compound of Interest

Compound Name: 2-bromo-4-(n-morpholino)-benzaldehyde

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This guide presents a comparative analysis of the crystallographic data for derivatives structurally related to **2-bromo-4-(N-morpholino)-benzaldehyde**. While, to date, no publicly accessible single-crystal X-ray diffraction data for **2-bromo-4-(N-morpholino)-benzaldehyde** itself has been identified, this document provides a valuable comparison with structurally similar bromo-benzaldehyde derivatives for which crystallographic data is available. Understanding the solid-state architecture of these analogues offers insights into the potential molecular conformations, intermolecular interactions, and crystal packing that **2-bromo-4-(N-morpholino)-benzaldehyde** might adopt.

The following sections detail the crystallographic parameters of selected alternative compounds, provide a generalized experimental protocol for their synthesis and analysis, and visualize key experimental and logical workflows.

## Comparative Crystallographic Data

The solid-state structures of molecules are dictated by a delicate balance of intermolecular forces, which in turn influences their physicochemical properties. The table below summarizes key crystallographic data for several bromo-benzaldehyde derivatives, providing a quantitative basis for structural comparison.

Parameter	2-Bromo-4-methylbenzaldehyde	5-Bromo-2-hydroxybenzaldehyde 4-ethylthiosemicarbazone[1]	4-Bromo-N-(4-hydroxybenzylidene)aniline[2]	5-Bromo-2-hydroxybenzaldehyde thiosemicarbazone[3]
Chemical Formula	C <sub>8</sub> H <sub>7</sub> BrO	C <sub>10</sub> H <sub>12</sub> BrN <sub>3</sub> OS	C <sub>13</sub> H <sub>10</sub> BrNO	C <sub>8</sub> H <sub>8</sub> BrN <sub>3</sub> OS
Molecular Weight ( g/mol )	199.04	302.20	276.13	274.14
Crystal System	Not specified in abstract	Monoclinic	Orthorhombic	Orthorhombic
Space Group	Not specified in abstract	C2/c	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>
a (Å)	Not specified in abstract	22.040 (4)	21.9588 (10)	4.4564 (2)
b (Å)	Not specified in abstract	11.844 (2)	11.0866 (5)	8.3515 (3)
c (Å)	Not specified in abstract	9.5102 (19)	9.3132 (4)	27.7153 (14)
α (°)	Not specified in abstract	90	90	90
β (°)	Not specified in abstract	101.69 (3)	90	90
γ (°)	Not specified in abstract	90	90	90
Volume (Å <sup>3</sup> )	Not specified in abstract	2431.1 (8)	2267.28 (17)	1031.50 (8)
Z	Not specified in abstract	8	8	4

Temperature (K)	Not specified in abstract	123	293	296
Radiation	Not specified in abstract	Mo K $\alpha$	Mo K $\alpha$	Mo K $\alpha$
Key Interactions	Offset face-to-face and edge-to-face $\pi$ -stacking.[4]	Intramolecular O-H...N hydrogen bond; Intermolecular N-H...S hydrogen bonds forming supramolecular dimers.[1]	Intermolecular O-H...N hydrogen bonds forming infinite chains.[2]	Intramolecular N—H...N and O—H...N hydrogen bonds; intermolecular N—H...S hydrogen bonds forming dimers.[3]

## Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of crystallographic studies. Below are generalized protocols for the synthesis of bromo-benzaldehyde derivatives and their subsequent analysis by single-crystal X-ray diffraction, based on common practices for these classes of compounds.

## General Synthesis of Benzaldehyde Derivatives (e.g., Schiff Bases)

- **Dissolution:** The substituted benzaldehyde (1 equivalent) is dissolved in a suitable solvent, typically ethanol or methanol.
- **Addition of Amine:** The corresponding primary amine (1 equivalent) is added to the solution. For thiosemicarbazone derivatives, thiosemicarbazide or a substituted thiosemicarbazide is used.
- **Reaction:** The mixture is refluxed for a period of 2-6 hours to facilitate the condensation reaction.[5] A catalytic amount of acid may be added to promote the reaction.
- **Isolation:** Upon cooling, the solid product precipitates out of the solution. The precipitate is collected by filtration.

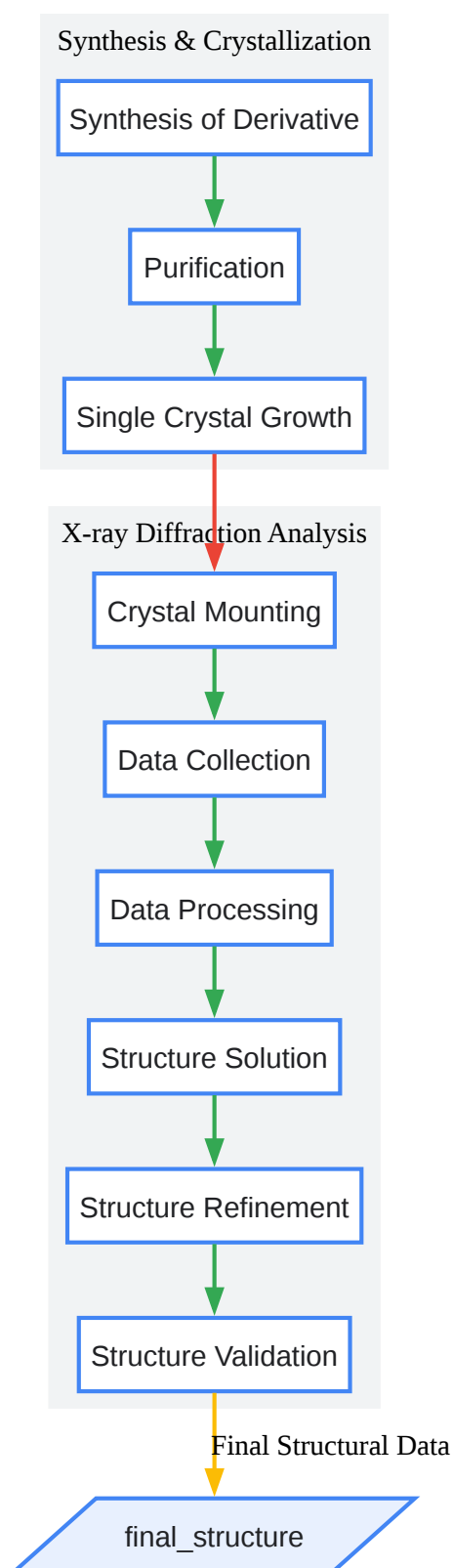
- **Purification:** The crude product is washed with a cold solvent to remove unreacted starting materials and impurities.
- **Crystallization:** Single crystals suitable for X-ray diffraction are grown by slow evaporation of the solvent from a saturated solution of the purified compound.

## Single-Crystal X-ray Diffraction Analysis

- **Crystal Mounting:** A high-quality single crystal of the synthesized compound is carefully selected and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in a diffractometer and cooled to a specific temperature (e.g., 123 K or 293 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays (commonly Mo K $\alpha$  radiation).<sup>[1][2]</sup>
- **Data Processing:** The collected raw diffraction intensities are processed. This includes integration of the reflection intensities and applying corrections for factors such as Lorentz-polarization and absorption.
- **Structure Solution:** The crystal structure is solved using direct methods or Patterson methods, which provide an initial electron density map and a preliminary model of the molecular structure.
- **Structure Refinement:** The initial structural model is refined against the experimental diffraction data using least-squares methods. This process optimizes the atomic coordinates, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
- **Validation:** The final refined crystal structure is validated using crystallographic software to check for geometric consistency and to ensure the quality of the final model.

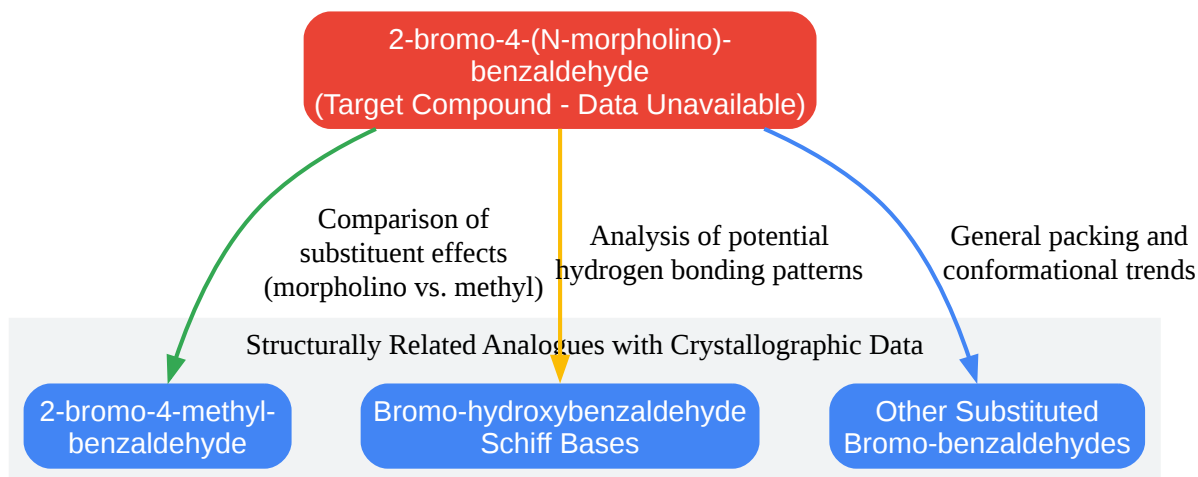
## Visualizations

To further elucidate the processes and relationships discussed, the following diagrams are provided.



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Caption: Experimental workflow from synthesis to crystallographic data analysis.



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## References

- 1. 5-Bromo-2-hydroxybenzaldehyde 4-ethylthiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Bromo-N-(4-hydroxybenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Bromo-2-hydroxybenzaldehyde thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Comparative Crystallographic Analysis of 2-Bromo-4-(N-morpholino)-benzaldehyde Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1278147#x-ray-crystallography-of-2-bromo-4-n-morpholino-benzaldehyde-derivatives]

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